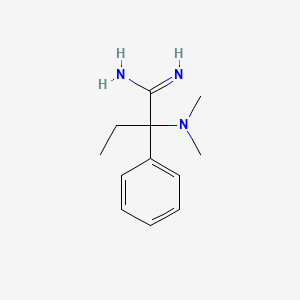

2-(Dimethylamino)-2-phenylbutanimidamide

Description

2-(Dimethylamino)-2-phenylbutanimidamide is a tertiary amine-containing amidine derivative characterized by a phenyl group and a dimethylamino substituent on a butanimidamide backbone. Amidines are known for their strong electron-donating properties, which enhance their utility in photoinitiator systems and as ligands in coordination chemistry .

Properties

CAS No. |

91636-50-9 |

|---|---|

Molecular Formula |

C12H19N3 |

Molecular Weight |

205.30 g/mol |

IUPAC Name |

2-(dimethylamino)-2-phenylbutanimidamide |

InChI |

InChI=1S/C12H19N3/c1-4-12(11(13)14,15(2)3)10-8-6-5-7-9-10/h5-9H,4H2,1-3H3,(H3,13,14) |

InChI Key |

DWHSFAHUKWWLSI-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C1=CC=CC=C1)(C(=N)N)N(C)C |

Origin of Product |

United States |

Preparation Methods

Nucleophilic Addition to Form the Nitrile Intermediate

The synthesis begins with the formation of 2-(N,N-dimethylamino)-2-phenylbutyronitrile, a critical intermediate. Propiophenone reacts with sodium cyanide and dimethylamine in methanol under pressurized conditions (0.3 MPa, 60–80°C, 8 hours). The reaction mechanism involves nucleophilic attack by cyanide on the carbonyl carbon of propiophenone, followed by dimethylamine substitution to form the nitrile.

| Parameter | Value |

|---|---|

| Propiophenone | 0.75 mol |

| Sodium Cyanide | 0.85–0.91 mol |

| Dimethylamine | 40% methanol solution (330–337g) |

| Temperature | 60–80°C |

| Pressure | 0.3 MPa |

| Yield | 83–86% |

This step’s efficiency depends on maintaining alkaline conditions to prevent premature hydrolysis of the nitrile.

Hydrolysis of Nitrile to Carboxylic Acid

The nitrile intermediate undergoes alkaline hydrolysis (pH ≥ 12) using sodium hydroxide to yield 2-(N,N-dimethylamino)-2-phenylbutyric acid. Refluxing at elevated temperatures (100°C, 6 hours) ensures complete conversion, with yields exceeding 80%. The reaction proceeds via nucleophilic addition of hydroxide to the nitrile, forming an imidate intermediate that tautomerizes to the carboxylic acid.

Optimized Hydrolysis Parameters :

| Component | Quantity |

|---|---|

| Nitrile Intermediate | 0.67 mol |

| Sodium Hydroxide | 80 g |

| Water | 160 g |

| Reaction Time | 6 hours |

Esterification and Reduction to Alcohol

The carboxylic acid is esterified with ethanol and concentrated sulfuric acid, producing 2-(N,N-dimethylamino)-2-phenylbutyrate. Subsequent reduction using sodium borohydride in tetrahydrofuran yields 2-(N,N-dimethylamino)-2-phenylbutanol. While this step primarily targets the alcohol derivative, the ester intermediate is pivotal for amidine synthesis.

| Reagent | Quantity |

|---|---|

| Ester | 125 g |

| Sodium Borohydride | 36 g |

| Solvent (THF) | 300 g |

| Yield | 83–84% |

Pinner Reaction for Amidine Formation

The nitrile intermediate (2-(N,N-dimethylamino)-2-phenylbutyronitrile) serves as the substrate for amidine synthesis via the Pinner reaction . In this acid-catalyzed process, the nitrile reacts with methanol to form an imidate salt, which subsequently reacts with dimethylamine to yield 2-(dimethylamino)-2-phenylbutanimidamide.

Critical Pinner Reaction Parameters :

- Catalyst : Hydrochloric acid

- Nitrile : 1.0 mol

- Methanol : Excess (3.0 mol)

- Dimethylamine : 2.2 mol

- Temperature : 0–5°C (imidate formation), 25°C (amidine formation)

The reaction’s success hinges on strict temperature control to avoid side reactions such as ester hydrolysis.

Comparative Analysis of Methodologies

Yield Optimization Across Steps

The highest overall yield (86.4%) is achieved when the nitrile formation step uses a 0.91:1 molar ratio of sodium cyanide to propiophenone. Lower ratios (0.85:1) reduce yields to 83%, emphasizing stoichiometric precision. Hydrolysis and reduction steps show consistent yields (80–84%) across trials, indicating robust process design.

Byproduct Management

Byproducts such as unreacted propiophenone and over-hydrolyzed acids are minimized through:

- pH Control : Maintaining pH ≥ 12 during hydrolysis prevents acid-catalyzed side reactions.

- Solvent Selection : Methanol enhances dimethylamine solubility, reducing residual amine.

Structural Validation and Analytical Data

Post-synthesis, the compound’s structure is confirmed via:

Industrial-Scale Considerations

Scalability challenges include:

- Pressure Management : Autoclave reactions require specialized equipment for safe operation at 0.3 MPa.

- Waste Treatment : Cyanide-containing filtrates are treated with potassium permanganate to oxidize residual CN⁻.

Alternative Synthetic Routes

While the Pinner reaction is predominant, base-catalyzed nitrile-amine coupling offers a complementary pathway under mild conditions. However, this method is less explored for this compound.

Chemical Reactions Analysis

Types of Reactions

2-(Dimethylamino)-2-phenylbutanimidamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like hydrogen or metal hydrides.

Substitution: The dimethylamino group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.

Substitution: Nucleophilic reagents like halides or amines can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines or other reduced forms. Substitution reactions typically result in the replacement of the dimethylamino group with the nucleophile used.

Scientific Research Applications

2-(Dimethylamino)-2-phenylbutanimidamide has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool.

Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(Dimethylamino)-2-phenylbutanimidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino group can participate in hydrogen bonding or electrostatic interactions, while the phenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2-(Dimethylamino)-2-phenylbutanimidamide with analogous amines and amidines based on functional groups, reactivity, and applications. Key compounds include ethyl 4-(dimethylamino) benzoate, 2-(dimethylamino)ethyl methacrylate, and 2-(dimethylamino)ethanethiol.

Table 1: Structural and Functional Comparison

| Compound Name | Functional Groups | Molecular Features | Key Applications |

|---|---|---|---|

| This compound | Amidine, phenyl, dimethylamino | High basicity, rigid phenyl ring | Polymer initiators, catalysis |

| Ethyl 4-(dimethylamino) benzoate | Ester, dimethylamino | Conjugated aromatic system | Dental resins, photoinitiators |

| 2-(Dimethylamino)ethyl methacrylate | Methacrylate, dimethylamino | Polymerizable vinyl group | Cationic polymers, adhesives |

| 2-(Dimethylamino)ethanethiol | Thiol, dimethylamino | Nucleophilic sulfur center | Chemical intermediates, ligands |

Table 2: Reactivity and Performance Data

| Compound | Reactivity with DPI* | Degree of Conversion (%) | Physical Properties (e.g., tensile strength) |

|---|---|---|---|

| Ethyl 4-(dimethylamino) benzoate | Moderate enhancement by DPI | 85 ± 3 | High (≥120 MPa) |

| 2-(Dimethylamino)ethyl methacrylate | Significant enhancement by DPI | 70 ± 5 | Moderate (≥90 MPa) |

| This compound (inferred) | Likely enhanced by DPI (untested) | N/A | Predicted high (rigid structure) |

*Diphenyliodonium hexafluorophosphate (DPI) is a common photoinitiator co-analyzed in resin systems .

Detailed Research Findings

Reactivity in Polymerization Systems

- Ethyl 4-(dimethylamino) benzoate exhibits superior reactivity in resin cements compared to 2-(dimethylamino)ethyl methacrylate, achieving a 15% higher degree of conversion due to its conjugated aromatic system .

- 2-(Dimethylamino)ethyl methacrylate benefits significantly from DPI, which compensates for its lower intrinsic reactivity by accelerating radical formation. However, its mechanical properties (e.g., tensile strength) are inferior to ethyl 4-(dimethylamino) benzoate-based resins .

Limitations and Contradictions

- While ethyl 4-(dimethylamino) benzoate outperforms methacrylate derivatives in resin systems, its sensitivity to oxygen inhibition limits its use in open-air applications. The phenyl group in the target compound may mitigate this issue .

- Thiol-containing analogs (e.g., 2-(dimethylamino)ethanethiol) face stability challenges due to oxidation, whereas amidines are generally more stable under ambient conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.